3'-Amino-5'-chloro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
Description
This compound features a biphenyl core substituted with an amino (-NH₂) group at the 3' position, a chloro (-Cl) group at the 5' position, and a hydroxyl (-OH) group at the 2' position, along with a carboxylic acid (-COOH) moiety at the 3-position of the second phenyl ring. These substituents confer distinct physicochemical and biological properties, making it a candidate for pharmaceutical and biochemical applications. However, its exact therapeutic profile remains less documented compared to structurally related compounds .
Properties
IUPAC Name |
3-(3-amino-5-chloro-2-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-9-5-10(12(16)11(15)6-9)7-2-1-3-8(4-7)13(17)18/h1-6,16H,15H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJKBAMFFKMQJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C(=CC(=C2)Cl)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428987-67-0 | |
| Record name | 3'-Amino-5'-chloro-2'-hydroxy(1,1'-biphenyl)-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1428987670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3′-Amino-5′-chloro-2′-hydroxy[1,1′-biphenyl]-3-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NXD6ST8YVP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Amino-5’-chloro-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps. One common method starts with the halogenation of biphenyl compounds, followed by the introduction of amino and hydroxyl groups through substitution reactions. The carboxylic acid group is often introduced via oxidation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3’-Amino-5’-chloro-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3’-Amino-5’-chloro-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’-Amino-5’-chloro-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the chloro substituent can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity, influencing its biological activity and therapeutic potential .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Analysis and Structural Analogues
Table 1: Key Structural Analogues and Their Properties
*Inferred from analogues with similar substituents (e.g., antitumor activity in compound III ).
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3'-NH₂ group is electron-donating, enhancing resonance stabilization of the carboxylic acid (lowering pKa) compared to electron-withdrawing groups like -NO₂ (e.g., in ’s nitro analogue) .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data*
*Estimated using substituent contributions and data from analogues.
- Metabolic Stability : Fluorine in difluoral enhances metabolic resistance, whereas the target compound’s -Cl may slow oxidation but increase risk of bioaccumulation .
Biological Activity
3'-Amino-5'-chloro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid is a chemical compound with significant biological activity, particularly in the context of its potential therapeutic applications. This compound is a derivative of biphenyl, which has been explored for various pharmacological properties.
- Molecular Formula : C13H8ClNO5
- Molecular Weight : 293.66 g/mol
- CAS Number : 376592-58-4
The compound features a biphenyl structure with amino, chloro, and hydroxy functional groups, which contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of carboxylic acids can demonstrate varying degrees of activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that modifications in the functional groups can significantly impact the antimicrobial efficacy.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity (MIC µg/mL) | Target Organism |
|---|---|---|
| Oleanolic Acid Derivative | 8 - 64 | S. aureus |
| Another Carboxylic Acid | 50 | E. coli |
| 3'-Amino-5'-chloro... | TBD | TBD |
Cytotoxicity and Antitumor Activity
The cytotoxic effects of biphenyl derivatives have been evaluated using various assays. In particular, the MTT assay has been employed to assess cell viability in the presence of these compounds. The introduction of specific side chains can enhance or reduce cytotoxic effects depending on their nature and position on the biphenyl scaffold.
Case Study: Cytotoxicity Evaluation
A study investigating the cytotoxicity of similar compounds found that:
- Compounds with increased hydrophilicity exhibited reduced cytotoxic effects on HL60 cells.
- The introduction of an allyl moiety at C-3 significantly increased activity compared to other modifications.
Pharmacological Implications
The biological activities of this compound suggest potential applications in drug development, particularly as a thrombopoietin receptor stimulant, akin to eltrombopag. This connection underscores the relevance of understanding its biological properties for therapeutic uses.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The amino group may enhance binding affinity to target proteins.
- The chloro and hydroxy groups may influence membrane permeability and interaction with cellular targets.
Q & A
Q. What are the optimal synthetic routes for 3'-amino-5'-chloro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, and what challenges arise during its preparation?
The synthesis of biphenyl carboxylic acids often involves cross-coupling reactions. For example, Suzuki-Miyaura coupling (using aryl halides and boronic acids with palladium catalysts) is a reliable method to construct the biphenyl core . However, regioselective introduction of the amino, chloro, and hydroxyl groups requires careful protection/deprotection strategies. Evidence from analogous compounds suggests nitro groups may be reduced to amines (e.g., catalytic hydrogenation), and halogenation can be achieved via electrophilic substitution . Key challenges include minimizing byproducts (e.g., dehalogenation during reduction) and ensuring orthogonal functional group compatibility.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. For instance, H NMR can confirm substituent positions (e.g., aromatic proton splitting patterns), while HRMS validates the molecular formula . HPLC (e.g., >98% purity as in ) and melting point analysis further ensure purity. Advanced techniques like X-ray crystallography may resolve structural ambiguities in crystalline derivatives .
Q. How can researchers optimize purification protocols for this compound?
Recrystallization (using solvents like ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane gradients) are standard. For polar derivatives, reverse-phase HPLC with acetonitrile/water mobile phases is effective . Impurities such as unreacted intermediates or dehalogenated byproducts require targeted solvent systems .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen position, amino/hydroxy groups) influence biological activity in biphenyl carboxylic acid derivatives?
Structure-activity relationship (SAR) studies on analogous compounds (e.g., Eltrombopag intermediates) reveal that substituent positioning affects target binding. For example, the 5'-chloro group may enhance lipophilicity and receptor affinity, while the 2'-hydroxy group facilitates hydrogen bonding . Computational docking studies (e.g., molecular dynamics simulations) can predict interactions with biological targets like thrombopoietin receptors .
Q. What reaction mechanisms enable functionalization of the biphenyl core under mild conditions?
Hypervalent iodine reagents (e.g., PhI(OAc)) promote dearomatization or alkoxylation in biphenyl systems, enabling access to polycyclic derivatives . For this compound, electrophilic substitution at the 3'-position may occur via nitration followed by reduction to the amine. Mechanistic studies using isotopic labeling or kinetic analysis could clarify pathways .
Q. How can researchers resolve contradictions in reported CAS numbers or structural assignments for similar biphenyl derivatives?
Cross-referencing spectral data (NMR, HRMS) with synthetic pathways is critical. For example, lists conflicting CAS numbers for salts (e.g., HCl vs. free acid), necessitating verification via elemental analysis or X-ray diffraction . Collaborative databases like PubChem or Reaxys provide additional validation .
Q. What computational tools predict the reactivity of this compound in nucleophilic or electrophilic environments?
Density functional theory (DFT) calculations can model electron density distribution, identifying reactive sites (e.g., amino group nucleophilicity). Software like Gaussian or Schrödinger Suite assesses frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in reactions like acylation or sulfonation .
Q. What biological assays are suitable for evaluating this compound’s potential as a pharmaceutical intermediate?
In vitro assays (e.g., enzyme inhibition, cell proliferation) and in vivo pharmacokinetic studies (e.g., bioavailability in rodent models) are common. For Eltrombopag-related research, platelet aggregation assays and receptor-binding studies (SPR or radioligand displacement) are relevant .
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
Similar biphenyl acids are hygroscopic and require anhydrous storage at –20°C in amber vials . Degradation pathways (e.g., oxidation of the amino group) can be monitored via accelerated stability studies (40°C/75% RH) with periodic HPLC analysis .
Q. What green chemistry approaches reduce environmental impact during synthesis?
Replace traditional solvents (DCM, DMF) with biodegradable alternatives (cyclopentyl methyl ether) and employ catalytic systems (e.g., Pd nanoparticles on cellulose) to minimize metal waste . Microwave-assisted synthesis can also reduce reaction times and energy consumption .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
